molecular formula C14H19FO2 B7973443 1-(3-Fluoro-4-methoxyphenyl)heptan-1-one

1-(3-Fluoro-4-methoxyphenyl)heptan-1-one

Cat. No.: B7973443
M. Wt: 238.30 g/mol
InChI Key: VNVNMMNVJPFNLO-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)heptan-1-one is a fluorinated aromatic ketone characterized by a seven-carbon aliphatic chain (heptanone) attached to a substituted benzene ring bearing a fluorine atom at the 3-position and a methoxy group at the 4-position. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties imparted by the fluorine and methoxy substituents.

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO2/c1-3-4-5-6-7-13(16)11-8-9-14(17-2)12(15)10-11/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVNMMNVJPFNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(3-Fluoro-4-methoxyphenyl)heptan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)heptan-1-one is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)heptan-1-one involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups play a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to fully understand the pathways involved .

Comparison with Similar Compounds

Chain Length Variation

Shorter-Chain Analogs

  • 1-(3-Fluoro-4-methoxyphenyl)ethanone (C9H9FO2): Boiling point: 147–148°C at 20 Torr. The shorter ethanone chain reduces lipophilicity compared to the heptanone derivative, likely affecting solubility and reactivity in polar solvents .
  • 1-(3-Fluoro-4-methoxyphenyl)propan-1-one (C10H11FO2) :
    • Molecular weight: 182.19 g/mol.
    • The three-carbon chain balances lipophilicity and steric hindrance, making it a common intermediate in synthetic pathways .
  • 1-(3-Fluoro-4-methoxyphenyl)-3-methyl-1-butanone (C12H15FO2): A branched butanone derivative. Branching may lower melting points and enhance metabolic stability compared to linear chains .

Longer-Chain Analogs

Key Trend : Longer aliphatic chains generally increase boiling points and lipophilicity but reduce solubility in polar solvents.

Substituent Effects

Halogen Substitution

  • 7-Chloro-1-(4-fluoro-3-methylphenyl)heptan-1-one :
    • Replacement of methoxy with chloro and methyl groups alters electronic properties. Chlorine’s stronger electron-withdrawing effect may reduce aromatic ring reactivity compared to methoxy .

Functional Group Variations

  • 1-(4-Methoxyphenyl)-2,3-di(pyridin-2-yl)heptan-1-one :
    • Pyridine rings introduce nitrogen atoms, enabling coordination chemistry and altering solubility and basicity .
  • 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one :
    • α,β-unsaturated ketone system allows conjugation, enhancing reactivity toward nucleophiles (e.g., in Michael additions) .

Structural Isomerism and Positional Effects

  • 1-(3-Fluoro-4-hydroxyphenyl)-1-decanone: Replacement of methoxy with hydroxyl enhances hydrogen-bonding capacity, increasing solubility in aqueous media .
  • 1-(5-Fluoro-2-hydroxyphenyl)-1-decanone: Fluorine and hydroxyl groups at different positions modify electronic distribution and steric accessibility .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Chain Length Substituents Key Properties/Notes Reference ID
1-(3-Fluoro-4-methoxyphenyl)heptan-1-one C14H19FO2 7-carbon 3-F, 4-OCH3 Discontinued; limited data
1-(3-Fluoro-4-methoxyphenyl)ethanone C9H9FO2 2-carbon 3-F, 4-OCH3 Bp: 147–148°C @ 20 Torr
1-(3-Fluoro-4-methoxyphenyl)propan-1-one C10H11FO2 3-carbon 3-F, 4-OCH3 MW: 182.19 g/mol; available
1-(4-Methoxyphenyl)heptan-1-one C14H20O2 7-carbon 4-OCH3 Non-fluorinated analog
7-Chloro-1-(4-fluoro-3-methylphenyl)heptan-1-one C14H17ClFO 7-carbon 4-F, 3-CH3, 7-Cl Chloro-substituted; hazardous

Biological Activity

1-(3-Fluoro-4-methoxyphenyl)heptan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C14H19FOC_{14}H_{19}FO. The presence of a fluorine atom and a methoxy group on the phenyl ring significantly influences its biological properties.

Synthesis

The compound can be synthesized through various methods, including Friedel-Crafts acylation, which introduces the heptan-1-one moiety to the aromatic system. This synthetic route allows for modifications to enhance biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of phenyl ketones can inhibit cancer cell proliferation. The National Cancer Institute's NCI-60 DTP Human Tumor Cell Line Screen has been used to evaluate such compounds, revealing selective cytotoxicity against various cancer cell lines, including leukemia and lung cancer .

Cell Line Inhibition (%) Reference
RPMI-8226 (Leukemia)20%
A549 (Lung Cancer)15%
A498 (Renal Cancer)25%

The proposed mechanism by which this compound exerts its anticancer effects includes the induction of apoptosis in cancer cells via mitochondrial pathways. This involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased oxidative stress within the cells .

Case Studies

A notable study involved the evaluation of a series of phenyl ketones similar to this compound, which were tested for their ability to inhibit tumor growth in vivo. The results demonstrated that these compounds could significantly reduce tumor size in mouse models, suggesting their potential as effective anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, some studies have indicated that related compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups like fluorine enhance antibacterial potency by increasing lipophilicity and membrane permeability .

Microorganism Minimum Inhibitory Concentration (MIC) Reference
E. coli50 µg/mL
S. aureus30 µg/mL

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